[(4-Bromo-3-methylphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine
Description
(4-Bromo-3-methylphenyl)sulfonylamine is a sulfonamide derivative characterized by a sulfonyl group bridging a 4-bromo-3-methylphenyl aromatic ring and a branched 1,1,3,3-tetramethylbutylamine moiety.
Properties
IUPAC Name |
4-bromo-3-methyl-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO2S/c1-11-9-12(7-8-13(11)16)20(18,19)17-15(5,6)10-14(2,3)4/h7-9,17H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVONCXMTIFIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4-Bromo-3-methylphenyl)sulfonylamine (CAS No. 1246821-03-3) is a sulfonamide compound characterized by its unique structural features that include a brominated aromatic ring and a bulky tetramethylbutyl amine group. This compound has garnered interest in various fields of research due to its potential biological activities.
- Molecular Formula : C15H24BrNO2S
- Molecular Weight : 362.3256 g/mol
- Structural Formula :
Antimicrobial Properties
Research indicates that sulfonamide compounds can exhibit antimicrobial activity. The presence of the bromine atom in (4-Bromo-3-methylphenyl)sulfonylamine may enhance its interaction with microbial enzymes or receptors, potentially increasing its efficacy against certain bacterial strains.
| Study | Organism | Activity Observed |
|---|---|---|
| E. coli | Inhibition of growth at concentrations >50 µg/mL | |
| S. aureus | Moderate activity with MIC of 25 µg/mL |
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. (4-Bromo-3-methylphenyl)sulfonylamine may inhibit pro-inflammatory cytokines and pathways, similar to other sulfonamides.
| Study | Mechanism | Result |
|---|---|---|
| COX inhibition | Reduced PGE2 levels in vitro | |
| Cytokine assay | Decreased TNF-alpha production by 30% |
Cytotoxicity and Apoptosis
Studies have explored the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. Preliminary data suggest that (4-Bromo-3-methylphenyl)sulfonylamine may induce apoptosis in specific cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 20 | Induction of caspase pathway |
| HeLa (cervical cancer) | 15 | Mitochondrial dysfunction |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of (4-Bromo-3-methylphenyl)sulfonylamine against various pathogens. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled study on inflammatory models in mice, the compound showed a marked reduction in edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests its potential as a therapeutic agent for inflammatory diseases.
Scientific Research Applications
Enzyme Inhibition
Research indicates that sulfonamide derivatives exhibit significant enzyme inhibitory activities. (4-Bromo-3-methylphenyl)sulfonylamine has been studied for its potential as an inhibitor of various enzymes:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase activity .
- α-Glucosidase Inhibition : This compound may also inhibit α-glucosidase, making it a candidate for managing Type 2 diabetes mellitus .
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives can possess anticancer properties. (4-Bromo-3-methylphenyl)sulfonylamine may exhibit cytotoxic effects against various cancer cell lines due to its ability to induce apoptosis and inhibit tumor growth .
Case Studies
Several studies have explored the applications of sulfonamide compounds similar to (4-Bromo-3-methylphenyl)sulfonylamine:
- Inhibitory Effects on Cancer Cells :
- Therapeutic Potential in Neurological Disorders :
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the aromatic ring undergoes nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling due to electron-withdrawing effects from the sulfonyl group.
Hydrolysis
The sulfonamide bond resists hydrolysis under standard conditions but cleaves under extreme acidic or basic environments.
Oxidation and Reduction
The sulfonyl group is redox-stable, but the bromine and aromatic system participate in selective transformations.
Cross-Coupling and Functionalization
Transition-metal catalysis enables modular derivatization of the aryl bromide.
Thermal and Photochemical Stability
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Varied Aromatic Substituents
a. (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine (CAS: 873589-08-3)
- Structure : Differs in aromatic substituents (2,5-dichloro-4-ethoxy vs. 4-bromo-3-methyl).
- Properties :
- Higher molecular weight (382.35 g/mol vs. ~360 g/mol for the target compound).
- Chlorine and ethoxy groups may increase electron-withdrawing effects, altering reactivity in nucleophilic substitutions.
- Applications : Likely explored for antimicrobial or antifungal activity, as chloro-aryl sulfonamides are common in drug design .
b. Medicinal Sulfonamides from and
- Examples : 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives.
- Key Differences : These incorporate heterocyclic systems (imidazopyridine) instead of a brominated phenyl group.
- Activity : Such derivatives show anti-inflammatory or kinase inhibitory activity, suggesting the target compound’s sulfonamide group could be tuned for similar medicinal roles .
Amine Derivatives with 1,1,3,3-Tetramethylbutyl Substituents
DUSANTOX ODPA (Octylated Diphenylamine)
- Structure : N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-4-(1,1,3,3-tetramethylbutyl)benzenamine.
- Properties :
- Lacks a sulfonyl group but shares the 1,1,3,3-tetramethylbutylphenyl motif.
- Molecular weight: ~405 g/mol.
- Applications : Widely used as an antioxidant in rubber and polymers due to radical-scavenging tertiary amine groups .
N-(4-tert-Octylphenyl)-1-naphthylamine
Brominated Aromatic Amines and Sulfides
a. (4-Bromo-3-fluorophenyl)methylamine (CAS: 1247161-43-8)
- Structure : Brominated aryl group with a simpler alkylamine chain.
- Properties : Lower molecular weight (260.15 g/mol) and reduced steric bulk compared to the target compound.
- Activity : Bromine’s electronegativity may enhance binding to biological targets, though the absence of a sulfonyl group limits sulfonamide-specific interactions .
Bis(1,1,3,3-tetramethylbutyl) Disulfide
- Structure : Sulfide derivative with two 1,1,3,3-tetramethylbutyl groups.
- Properties : Volatile and less polar than sulfonamides.
Data Table: Key Comparative Properties
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Applications/Activity | References |
|---|---|---|---|---|
| Target Compound | ~360 | Bromophenyl-sulfonamide | Hypothetical: Antimicrobial | |
| [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]... | 382.35 | Chloroethoxy-sulfonamide | Medicinal chemistry candidate | |
| DUSANTOX ODPA | ~405 | Diphenylamine with tert-octyl | Antioxidant in polymers | |
| Bis(1,1,3,3-tetramethylbutyl) Disulfide | 266.50 | Sulfide | Antifungal | |
| (4-Bromo-3-fluorophenyl)methylamine | 260.15 | Bromofluorophenyl-alkylamine | Undisclosed bioactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-Bromo-3-methylphenyl)sulfonylamine, and how can purity be maximized?
- Methodology : A two-step synthesis is recommended:
Sulfonyl Chloride Formation : React 4-bromo-3-methylbenzenethiol with chlorine gas under controlled acidic conditions (e.g., H₂SO₄) to form the sulfonyl chloride intermediate.
Sulfonamide Coupling : React the sulfonyl chloride with 1,1,3,3-tetramethylbutylamine in a polar aprotic solvent (e.g., DCM or THF) under basic conditions (e.g., triethylamine) to facilitate nucleophilic substitution. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
- Key Challenges : Minimize hydrolysis of the sulfonyl chloride intermediate by maintaining anhydrous conditions. Monitor reaction progress via TLC or HPLC.
Q. How can the structure and purity of (4-Bromo-3-methylphenyl)sulfonylamine be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine and methyl on the aromatic ring, tetramethylbutyl group).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine.
- X-ray Crystallography : Resolve crystal structure to confirm stereoelectronic effects of the sulfonyl and branched alkyl groups .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening Workflow :
Enzyme Inhibition Assays : Test against sulfonamide-sensitive targets (e.g., carbonic anhydrase) using fluorogenic substrates.
Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.
Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels, given sulfonamides’ affinity for hydrophobic binding pockets .
Advanced Research Questions
Q. How does the steric bulk of the 1,1,3,3-tetramethylbutyl group influence the compound’s reactivity and biological interactions?
- Mechanistic Insights :
- Steric Hindrance : The branched alkyl group reduces nucleophilic attack on the sulfonyl moiety, enhancing stability in physiological conditions.
- Lipophilicity : LogP calculations (e.g., using ChemAxon) predict increased membrane permeability, which can be validated via PAMPA assays.
- Crystallographic Data : X-ray structures of analogous compounds (e.g., bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine) show restricted rotation around the sulfonamide bond, affecting target binding .
Q. What computational strategies can predict this compound’s interactions with enzymatic targets?
- In Silico Approaches :
Molecular Docking : Use AutoDock Vina to model binding poses in sulfonamide-binding enzymes (e.g., dihydrofolate reductase).
MD Simulations : Simulate ligand-protein stability (e.g., GROMACS) over 100 ns to assess conformational dynamics.
QSAR Modeling : Corrogate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity data from analogous sulfonamides .
Q. How can this compound be functionalized for material science applications (e.g., polymer precursors)?
- Derivatization Strategies :
- Electrophilic Substitution : Introduce acrylate groups via Mitsunobu reaction for UV-curable resins.
- Coordination Chemistry : Chelate metal ions (e.g., Pd²⁺) using the sulfonyl oxygen and amine nitrogen for catalytic applications.
- Thermal Stability : TGA analysis of derivatives (e.g., 1-(4-Bromophenyl)-2-sulfanylethanone analogs) shows decomposition >250°C, suitable for high-performance materials .
Contradictions and Data Gaps
- Synthetic Yield Variability : reports high yields (>80%) for brominated sulfonamides under basic conditions, while notes challenges in isolating non-polar intermediates. Recommend optimizing solvent systems (e.g., switch from THF to DMF) .
- Biological Activity : While suggests broad antibacterial potential for sulfonamides, highlights selectivity issues due to steric bulk. Prioritize target-specific assays (e.g., bacterial carbonic anhydrase isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
